Hydrogen-Bond Donor Capacity: A Threefold vs. Twofold Interaction Potential
The target compound presents three hydrogen-bond donor (HBD) sites (one amide NH, two urea NH) against N4-benzoylcytosine's two HBD sites (one amide NH, one pyrimidine NH), a quantified difference verified by computed molecular descriptors [1]. This increase directly impacts target binding thermodynamics and scaffold classification in structure-based drug design.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | N4-Benzoylcytosine: 2 HBD (aromatic pyrimidine) |
| Quantified Difference | 50% increase in HBD count |
| Conditions | Computed from 2D structure (standard drug-likeness descriptors) |
Why This Matters
An additional hydrogen bond donor can be decisive for achieving potent and selective binding to biological targets with defined H-bond acceptor patterns, directly influencing hit-to-lead optimization decisions.
- [1] PubChem. Computed Descriptors from 2D Structure for SID 16066714 (Legacy). National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov. View Source
